molecular formula C23H44 B14285818 Tricosa-6,9-diene CAS No. 125239-97-6

Tricosa-6,9-diene

Cat. No.: B14285818
CAS No.: 125239-97-6
M. Wt: 320.6 g/mol
InChI Key: QVTSRBNFHQATMF-UHFFFAOYSA-N
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Description

Tricosa-6,9-diene, systematically named (6Z,9Z)-tricosa-6,9-diene, is a 23-carbon aliphatic hydrocarbon with conjugated double bonds at positions 6 and 7. It is a naturally occurring compound identified in the pheromone gland extracts of female Orgyia detrita moths (Lepidoptera: Lymantriidae), where it acts as a trace component of their sex pheromone system .

Properties

CAS No.

125239-97-6

Molecular Formula

C23H44

Molecular Weight

320.6 g/mol

IUPAC Name

tricosa-6,9-diene

InChI

InChI=1S/C23H44/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h11,13,17,19H,3-10,12,14-16,18,20-23H2,1-2H3

InChI Key

QVTSRBNFHQATMF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC=CCC=CCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Tricosa-6,9-diene can be synthesized through various methods, including the reductive decyanation of nitriles and the isomerization of olefins. One common method involves the use of potassium on alumina (K/Al2O3) in solvents like hexane or toluene, which facilitates the isomerization process .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The choice of solvents and catalysts is crucial to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions: Tricosa-6,9-diene undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can convert the double bonds into single bonds, resulting in a saturated hydrocarbon.

    Substitution: Halogenation or other substitution reactions can occur at the double bond sites.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or ozone (O3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.

    Substitution: Halogens like bromine (Br2) or chlorine (Cl2) can be used under controlled conditions.

Major Products:

    Oxidation: Formation of diols or ketones.

    Reduction: Formation of tricosane.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Tricosa-6,9-diene has several applications in scientific research:

Mechanism of Action

The mechanism of action of tricosa-6,9-diene in biological systems involves its interaction with specific molecular targets. For instance, as a component of insect pheromones, it binds to olfactory receptors in male insects, triggering behavioral responses. In medicinal research, its anti-inflammatory effects are thought to be mediated through the inhibition of enzymes like 5-lipoxygenase, which plays a role in the inflammatory pathway .

Comparison with Similar Compounds

(6Z,9Z)-Heneicosa-6,9-diene

  • Structure : 21-carbon chain with double bonds at positions 6 and 8.
  • Role : Major sex pheromone component in Orgyia pseudotsugata (Douglas-fir tussock moth). Synergizes with (Z)-6-heneicosen-11-one, enhancing moth attraction by seven-fold in field trials .
  • Key Difference : Despite sharing the 6,9-diene motif, the shorter chain length (C21 vs. C23) correlates with stronger pheromone activity in this species.

(6Z,9Z)-Heptadeca-6,9-diene

  • Structure : 17-carbon chain with double bonds at positions 6 and 9.
  • Role: Sex-specific compound in Ibalia leucospoides (Hymenoptera: Ibaliidae), present in all female body washes but scarce in males. Statistically significant sexual dimorphism in quantity suggests a role in courtship .
  • Key Difference : Reduced chain length (C17) likely impacts volatility and species-specific receptor interactions compared to this compound.

Functional Group Modifications

(6Z,9Z)-18-Bromooctadeca-6,9-diene

  • Structure : 18-carbon chain with double bonds at positions 6 and 9 and a terminal bromine atom.
  • Role : Synthetic building block in organic chemistry, used for cross-coupling reactions. Available commercially with 97% purity .
  • Key Difference : Bromination increases molecular weight (329.36 g/mol) and alters reactivity, enabling applications in synthetic pathways—unlike this compound, which lacks functional groups.

Structural Class Variations

Guaia-6,9-diene

  • Structure : Bicyclic sesquiterpene (15-carbon) with a 6,9-diene motif.
  • Its production increases under steam sterilization, suggesting thermal degradation of precursors .
  • Key Difference : Cyclic vs. linear structure confers distinct physicochemical properties (e.g., lower volatility) and biological targets compared to this compound.

Data Tables

Table 1: Structural and Functional Comparison of 6,9-Dienes

Compound Chain Length Structure Type Biological Role Key Reference
This compound C23 Linear aliphatic Trace pheromone (inactive alone)
Heneicosa-6,9-diene C21 Linear aliphatic Major pheromone (synergistic)
Heptadeca-6,9-diene C17 Linear aliphatic Courtship signal (sex-specific)
18-Bromooctadeca-6,9-diene C18 Brominated aliphatic Synthetic intermediate
Guaia-6,9-diene C15 Bicyclic sesquiterpene Antiviral, thermal degradation product

Table 2: Pheromone Activity in Field Trials

Compound Species Activity Synergy Observed?
This compound Orgyia detrita Inactive alone No
Heneicosa-6,9-diene Orgyia pseudotsugata Weak alone; strong with 11-ketone Yes
Heptadeca-6,9-diene Ibalia leucospoides Sex-specific presence Not tested

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